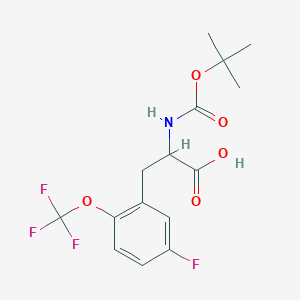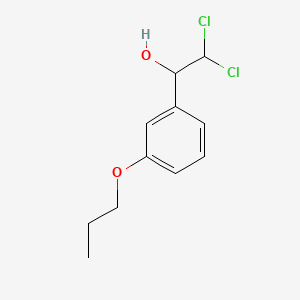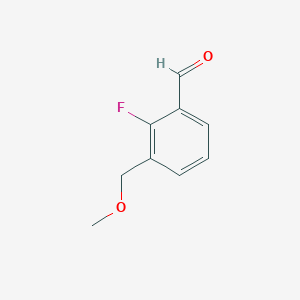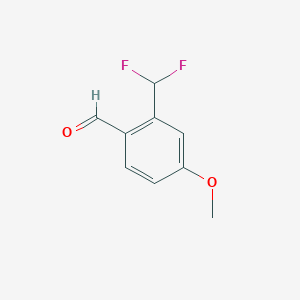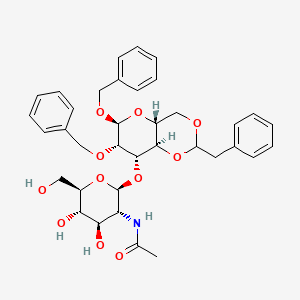
Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features multiple benzyl groups and a glucopyranosyl moiety, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and benzylation. Common reagents used in these reactions include benzyl chloride, acetic anhydride, and various catalysts.
Industrial Production Methods
Industrial production methods for such complex glycosides are not well-documented due to their specialized nature. they generally involve similar steps to laboratory synthesis but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups.
Reduction: Reduction reactions can target the acetamido group or the benzylidene ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a model compound for studying glycosidic bonds.
Biology
In biology, it might be used to study carbohydrate-protein interactions or as a substrate in enzymatic reactions.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or antibacterial activities.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as an enzyme substrate, it would interact with the active site of the enzyme, leading to a specific biochemical reaction. The molecular targets and pathways involved would vary accordingly.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-Benzyl-4,6-O-benzylidene-D-mannopyranoside
- Benzyl 4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside
Uniqueness
What sets Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside apart is the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C36H43NO11 |
|---|---|
Molecular Weight |
665.7 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[[(4aR,6S,7S,8S,8aR)-2-benzyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C36H43NO11/c1-22(39)37-29-31(41)30(40)26(18-38)45-35(29)48-33-32-27(21-42-28(47-32)17-23-11-5-2-6-12-23)46-36(44-20-25-15-9-4-10-16-25)34(33)43-19-24-13-7-3-8-14-24/h2-16,26-36,38,40-41H,17-21H2,1H3,(H,37,39)/t26-,27-,28?,29-,30-,31-,32-,33+,34+,35+,36+/m1/s1 |
InChI Key |
VYMRXFQGZHOMRI-PGOWXHKBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3[C@@H](COC(O3)CC4=CC=CC=C4)O[C@@H]([C@H]2OCC5=CC=CC=C5)OCC6=CC=CC=C6)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C3C(COC(O3)CC4=CC=CC=C4)OC(C2OCC5=CC=CC=C5)OCC6=CC=CC=C6)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



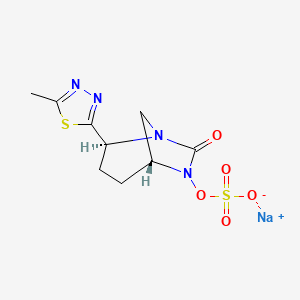
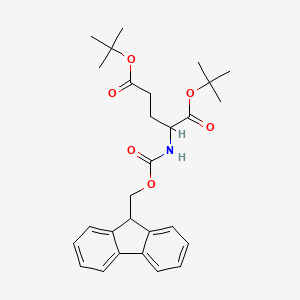
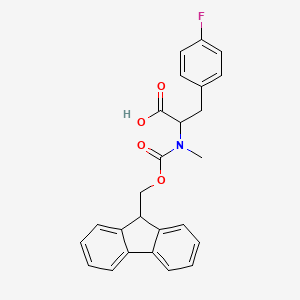
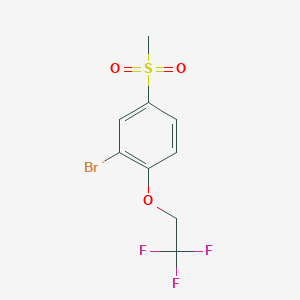
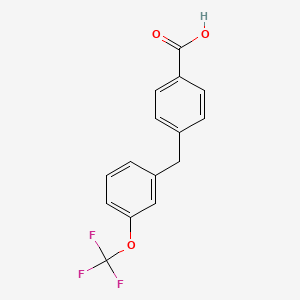
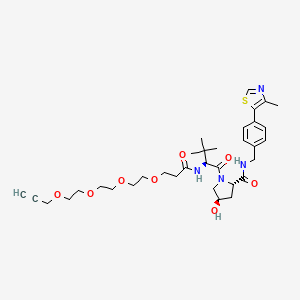
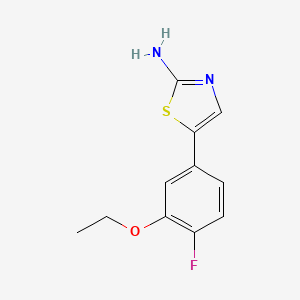
![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)
